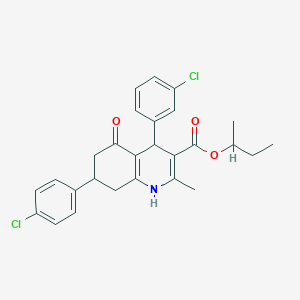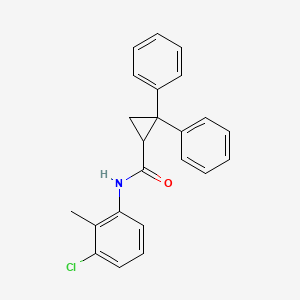![molecular formula C18H19N3O3S B5116130 5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole, also known as PTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole is believed to exert its effects by modulating the activity of ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By inhibiting Nav1.7, this compound could potentially be used as a new treatment for chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit Nav1.7, this compound has also been shown to inhibit the activity of other ion channels such as the voltage-gated potassium channel Kv1.3. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole in lab experiments is its specificity for certain ion channels, which allows researchers to study the effects of inhibiting these channels in a controlled manner. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Future Directions
There are several future directions for research on 5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole. One direction is the development of more potent analogs of this compound that could be used in lower concentrations. Another direction is the study of this compound's effects on other ion channels and its potential applications in the treatment of other diseases. Finally, the development of new drug delivery systems for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to modulate the activity of ion channels in the brain and its anti-inflammatory and antioxidant effects make it a promising candidate for the development of new treatments for neurological disorders, cancer, and other diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole can be synthesized using a method that involves the reaction of 5-(2-thienyl)-3-isoxazolyl chloride with 1-(2-pyrrolidinyl)-1-propanone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Scientific Research Applications
5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and properties.
Properties
IUPAC Name |
[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-5-12-10-13(19-23-12)15-6-3-8-21(15)18(22)14-11-16(24-20-14)17-7-4-9-25-17/h4,7,9-11,15H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBBLKVJAXOOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)




![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)
